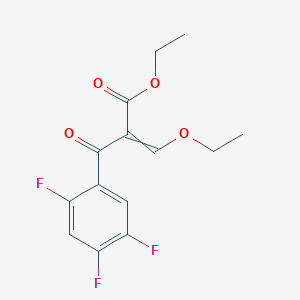
Ethyl 2-(2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate: is a chemical compound characterized by its unique structure, which includes ethoxy and trifluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate typically involves the reaction of ethyl 3-ethoxyacrylate with 2,4,5-trifluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the ethoxy or trifluorobenzoyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of trifluorobenzoyl groups on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicine, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate has potential applications in drug development. Its structure may be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biological molecules. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 3-ethoxyacrylate: Lacks the trifluorobenzoyl group, making it less reactive and stable.
2,4,5-Trifluorobenzoyl chloride: Contains the trifluorobenzoyl group but lacks the ethoxyacrylate moiety, limiting its applications.
Uniqueness: The combination of ethoxy and trifluorobenzoyl groups in (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate makes it unique. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C14H13F3O4 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
KQKDPROKNKSZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















